copper;2,3,4,5,6,7-hexahydroxyheptanoate

Description

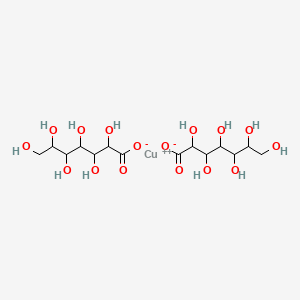

Copper;2,3,4,5,6,7-hexahydroxyheptanoate is a hypothetical or less-documented coordination complex where copper ions (likely Cu²⁺) are bound to the hexahydroxyheptanoate anion. The anion, derived from (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid, features seven hydroxyl groups and a carboxylate moiety, enabling strong chelation with metal ions. While direct physicochemical or application data for the copper complex is unavailable in the provided evidence, its properties can be inferred from structurally analogous metal salts (e.g., sodium, calcium, magnesium) of the same anion .

Properties

CAS No. |

68475-46-7 |

|---|---|

Molecular Formula |

C14H26CuO16 |

Molecular Weight |

513.89 g/mol |

IUPAC Name |

copper;2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Cu/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |

InChI Key |

QSNKALZUWNHZKS-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of copper;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of copper salts with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve copper(II) acetate in water and then add an aqueous solution of 2,3,4,5,6,7-hexahydroxyheptanoic acid. The reaction mixture is stirred at room temperature until the formation of the complex is complete. The product is then isolated by filtration and dried under vacuum.

Industrial Production Methods: For industrial-scale production, the process can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the consistent quality of the product. The use of automated systems can help in maintaining the desired reaction parameters and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Copper;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:

Oxidation: The copper center can participate in oxidation reactions, where it can be oxidized to higher oxidation states.

Reduction: The compound can also undergo reduction reactions, where the copper center is reduced to lower oxidation states.

Substitution: The hydroxyl groups in the ligand can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes.

Scientific Research Applications

Copper;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation-reduction processes.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of copper;2,3,4,5,6,7-hexahydroxyheptanoate involves the interaction of the copper center with various molecular targets. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular structures. This can result in the disruption of cellular functions and ultimately cell death. The hydroxyl groups in the ligand also play a role in stabilizing the complex and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Estimated based on molecular weight trends.

Key Observations:

Metal Ion Charge and Solubility :

- The sodium salt (+1 charge) exhibits high water solubility due to low charge density and strong ion-dipole interactions .

- Calcium (+2) and magnesium (+2) salts likely have lower solubility, as higher charge density strengthens ionic lattice energy .

- A copper (II) complex (Cu²⁺) would likely exhibit even lower solubility than calcium/magnesium salts, favoring solid-state or colloidal forms.

Stereochemical Variations :

- The sodium salt exists as a hydrate (C₇H₁₃NaO₈·2H₂O) with a (2R,3R,4S,5R,6R) configuration , while the free acid form (2S,3R,4R,5S,6R) shows different stereochemistry . Such variations influence metal coordination and stability.

Functional Applications: Sodium salts are used in research settings for solubility and stability studies . Calcium salts serve in pharmaceuticals, likely due to biocompatibility and controlled release . Magnesium salts are utilized in cosmetics, leveraging their hydrating properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.